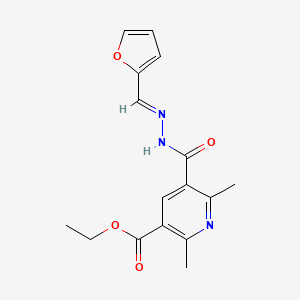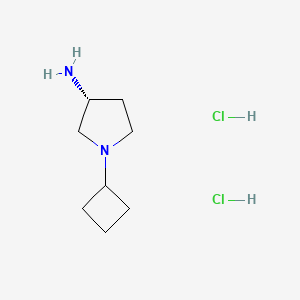
(E)-ethyl 5-(2-(furan-2-ylmethylene)hydrazinecarbonyl)-2,6-dimethylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of nicotinic acid (also known as niacin or vitamin B3) that has been modified with an ethyl ester group, a hydrazinecarbonyl group, and a furan-2-ylmethylene group . These modifications could potentially alter the properties and biological activity of the original nicotinic acid molecule.
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or infrared (IR) spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the ester group might undergo hydrolysis in the presence of an acid or base, and the hydrazine group could potentially participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties can be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity .科学的研究の応用
Synthesis of Novel Pyridine and Naphthyridine Derivatives
Research by Abdelrazek et al. (2010) demonstrates the synthesis of novel pyridine and naphthyridine derivatives through reactions involving compounds structurally similar to "(E)-ethyl 5-(2-(furan-2-ylmethylene)hydrazinecarbonyl)-2,6-dimethylnicotinate." These derivatives are crucial for developing new pharmacological agents due to their potential biological activities. The process involves dimerization reactions and further coupling with arene diazonium salts to afford hydrazo derivatives, highlighting the compound's role in synthesizing complex heterocyclic structures Abdelrazek, F. M., Kassab, N., Metwally, N., & Sobhy, N. A. (2010). European Journal of Chemistry, 1(4), 368-372.
Antimicrobial and Anti-inflammatory Applications
Kumaraswamy et al. (2008) conducted a study on the synthesis and activity evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. The structural similarity with the compound suggests its potential utility in creating antimicrobial agents. The compounds synthesized in this research exhibited significant antimicrobial activity, with selected compounds further evaluated for anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, indicating the broader pharmacological applicability of related compounds Kumaraswamy, M., Chandrashekhar, C., Shivakumar, H., Mathias, D. A. P., Mahadevan, K., & Vaidya, V. (2008). Indian Journal of Pharmaceutical Sciences, 70(5), 715-720.
Chemical Transformations and Biological Activity
Shipilovskikh and Rubtsov (2015) explored the chemistry of iminofurans and the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate by the action of hydrazines. This study underscores the importance of such compounds in synthesizing cyclic products with potential biological activities. The reaction with hydrazines, leading to the formation of ethyl 2-(3-oxo-6-phenyl-2-R-2,3-dihydropyridazin-4-ylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, illustrates the compound's role in generating biologically active derivatives Shipilovskikh, S., & Rubtsov, A. (2015). Russian Journal of Organic Chemistry, 50(12), 1853-1855.
作用機序
The mechanism of action would depend on the intended use of the compound. If it’s intended to be a drug, it might interact with biological receptors or enzymes in the body. The furan ring and the hydrazine group are both common in medicinal chemistry and could potentially interact with biological targets .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 5-[[(E)-furan-2-ylmethylideneamino]carbamoyl]-2,6-dimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-4-22-16(21)14-8-13(10(2)18-11(14)3)15(20)19-17-9-12-6-5-7-23-12/h5-9H,4H2,1-3H3,(H,19,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKRQUPEJFDDLU-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=O)NN=CC2=CC=CO2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=O)N/N=C/C2=CC=CO2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2714709.png)
![3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2714710.png)
![N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2714711.png)
![2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2714713.png)
![3-(5-nitrofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2714715.png)


![Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2714721.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2714722.png)
![3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2714723.png)
![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2714727.png)
![2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester](/img/structure/B2714729.png)